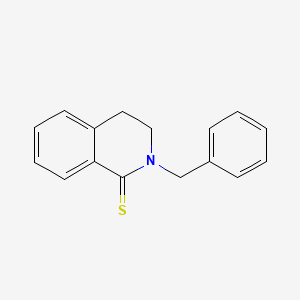
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by the presence of a thione group at the 1-position and a benzyl group at the 2-position of the isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the isoquinoline core. This can be achieved through the Pictet-Spengler reaction, where a benzylamine reacts with an aldehyde to form the isoquinoline ring.
Thionation: The introduction of the thione group is achieved by treating the isoquinoline derivative with a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide (P2S5). The reaction is typically carried out in an inert solvent like toluene or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction disrupts normal cellular processes, which can be exploited for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-one: This compound has a carbonyl group instead of a thione group and exhibits different reactivity and biological activity.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the thione group and has different chemical properties and applications.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile: Contains a nitrile group, leading to different reactivity and uses.
Uniqueness
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
110719-12-5 |
|---|---|
Molecular Formula |
C16H15NS |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
2-benzyl-3,4-dihydroisoquinoline-1-thione |
InChI |
InChI=1S/C16H15NS/c18-16-15-9-5-4-8-14(15)10-11-17(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
InChI Key |
USHPRUDPOWKEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















